Butyl mandelate
Overview
Description
Butyl mandelate is an ester derived from mandelic acid and butanol. It is a colorless to pale yellow liquid with a pleasant odor. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Scientific Research Applications
Lipase-Catalyzed Acylation : Butyl mandelate undergoes stereoselective acylation facilitated by lipase enzymes. This process is significant in organic synthesis, particularly in the production of chiral compounds (Ebert et al., 1992).
Synthesis of Mandelates : It is used in the synthesis of mandelates, which have applications in artificial flavorings, perfumes, and as precursors in the synthesis of medicines and pesticides. This compound, in particular, has been noted for its repellent effect against mosquitoes (Rafiee et al., 2004).
Kinetic Studies : The chromic acid oxidation of this compound has been studied kinetically, providing insights into the reactivity and mechanism of oxidation in organic compounds (Bakore & Jain, 1970).
Chiral NADH Model Compound : Used in the synthesis of chiral NADH model compounds for asymmetric reduction in organic chemistry, contributing to the development of enantioselective synthesis methods (Xie et al., 2007).
Enantiomer Separation : In analytical chemistry, it is used in the enantiomer separation of mandelates and analogs, which is crucial in pharmaceutical and synthetic chemistry (Nie et al., 2001).
Biocatalysis in Organic Solvents : this compound is also involved in the activation of enzymes like mandelate racemase for biocatalysis in organic solvents, expanding the scope of enzymatic reactions in non-aqueous media (Bauer et al., 2001).
Mechanism of Action
Target of Action
Butyl mandelate, a derivative of methenamine mandelate, primarily targets the urinary tract . The compound’s primary targets are the bacteria that cause urinary tract infections .
Mode of Action
The mode of action of this compound is similar to that of methenamine mandelate . Methenamine mandelate is converted into formaldehyde in the urine . Formaldehyde is highly bactericidal, which means it kills bacteria effectively . Therefore, it can be inferred that this compound may also be converted into a bactericidal compound in the urine, thereby exerting its antibacterial effects.
Biochemical Pathways
The biochemical pathway of this compound likely involves the conversion of the compound into a bactericidal agent in the urine . This process is similar to the conversion of methenamine mandelate into formaldehyde
Pharmacokinetics
Methenamine mandelate, a related compound, is known to be excreted in the urine
Result of Action
The result of this compound’s action is the elimination of bacteria in the urinary tract, thereby helping to treat urinary tract infections
Action Environment
The action of this compound is influenced by the urinary environment. The conversion of methenamine mandelate into formaldehyde, for instance, is more effective in acidic urine . Therefore, it can be inferred that the action, efficacy, and stability of this compound may also be influenced by the pH and other factors in the urinary environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl mandelate can be synthesized through the esterification of mandelic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of mandelic acid to this compound. The general reaction is as follows:
C6H5CH(OH)COOH+C4H9OH→C6H5CH(OH)COOC4H9
Properties
IUPAC Name |
butyl 2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVXFMSPNHAPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316870 | |
Record name | Butyl mandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14007-02-4 | |
Record name | Butyl mandelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14007-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl mandelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl mandelate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl mandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl mandelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Butyl Mandelate in asymmetric synthesis?
A1: this compound, specifically its chiral forms, serves as a valuable starting material for synthesizing optically active compounds. For instance, research demonstrates the effectiveness of a chiral polypyrrole film-coated electrode containing palladium metal in the asymmetric hydrogenation of α-keto esters like methyl benzoylformate (1a) and butyl benzoylformate (1b). This electrocatalytic process, conducted in an ethanol-HCl buffer solution, efficiently yields the corresponding hydrogenated products, (R)-(-)-methyl mandelate (2a) and (R)-(-)-butyl mandelate (2b), with significant enantioselectivities. []
Q2: How is the oxidation of this compound studied?
A2: Researchers have investigated the kinetics of this compound oxidation using different oxidizing agents. One study focused on chromic acid oxidation of secondary this compound, revealing that the reaction rate is directly proportional to the concentrations of HCrO4-, ester, and H+ ions. [] Another study explored the kinetics of silver(I)-catalyzed oxidation of n-butyl mandelate by peroxydisulphate. [] These studies provide insights into the reaction mechanisms and factors influencing the oxidation process.
Q3: Can this compound derivatives be used for enantiomeric excess determination?
A3: Yes, certain derivatives of this compound have shown promise as chiral derivatizing agents for determining enantiomeric excess in chiral alcohols and amines. For example, (R)-(-)- and (S)-(+)-O-coumarinylmandelic acids (SCMOH and RCMOH) are novel optically pure compounds synthesized from tert-butyl O-coumarinylmandelates, which are themselves derived from this compound. [] These acids offer a reliable method for determining enantiomeric excess using 1H-NMR spectroscopy without causing racemization or kinetic resolution during derivatization. []
Q4: Are there any enzymatic applications of this compound?
A4: Research indicates the potential use of this compound in enzymatic reactions. A study investigated the covalent immobilization of Candida rugosa lipase on epichlorohydrin-coated magnetite nanoparticles, utilizing this system for enantioselective hydrolysis of racemic esters, including this compound. [] The study employed HPLC analysis to evaluate the reaction outcomes. []
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